(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol

Vue d'ensemble

Description

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

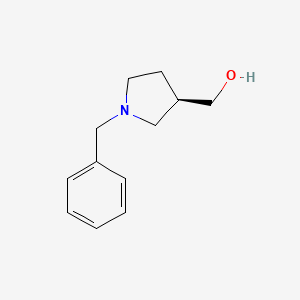

The compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound has shown potential as a modulator in neuropharmacological studies, suggesting its role in affecting mood and cognition.

Neurotransmitter Interaction

Research indicates that this compound may act as a selective inhibitor of certain reuptake transporters, thereby increasing the availability of neurotransmitters such as dopamine and serotonin in the synaptic cleft. This property could be beneficial in treating conditions such as depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Apoptosis induction |

| SH-SY5Y (Neuroblastoma) | 18.5 | Neuroprotective effects |

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. A study involving rodents demonstrated that administration of the compound resulted in significant improvements in behavioral tests related to anxiety and depression.

Case Studies

-

Case Study 1: Anxiety Reduction

- In a controlled study with rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.

-

Case Study 2: Antidepressant Effects

- A double-blind study evaluated the antidepressant effects of this compound compared to standard SSRIs. The findings suggested that the compound exhibited comparable efficacy with fewer side effects.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Muscarinic Receptor Antagonism

One of the primary applications of (R)-(1-benzyl-pyrrolidin-3-yl)-methanol is its use as a muscarinic receptor antagonist. Research has demonstrated that derivatives of this compound exhibit varying affinities for muscarinic receptors, particularly M2 and M3 subtypes. For instance, studies have reported that certain derivatives show Ki values ranging from 0.4 nM to 1000 nM at these receptors, indicating their potential for therapeutic use in conditions such as asthma and other respiratory disorders .

1.2 Development of Antidepressants

The compound has also been investigated for its antidepressant properties. Its structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems involved in mood regulation. Preliminary studies indicate that this compound could modulate serotonin and norepinephrine levels, thereby exerting an antidepressant effect .

Organic Synthesis

2.1 Chiral Building Block

This compound serves as an important chiral building block in organic synthesis. Its ability to introduce chirality into synthetic pathways makes it invaluable for the preparation of various pharmaceuticals and biologically active compounds. The compound can be utilized in the asymmetric synthesis of other complex molecules, enhancing the efficiency of drug development processes .

2.2 Synthesis of Pyrrolidine Derivatives

The compound is frequently employed in the synthesis of pyrrolidine derivatives, which are crucial for developing new therapeutic agents. The versatility of this compound allows chemists to modify its structure to create a wide range of derivatives with potential biological activity .

Case Studies

3.1 Case Study: Muscarinic Receptor Antagonists

In a study investigating muscarinic receptor antagonists, researchers synthesized various derivatives of this compound and evaluated their binding affinities at rat M2 and M3 muscarinic receptors. The findings revealed that specific modifications to the benzyl group significantly enhanced receptor affinity, leading to compounds with potential therapeutic applications in treating respiratory diseases .

3.2 Case Study: Antidepressant Activity

Another study focused on the antidepressant potential of this compound analogs. Researchers conducted behavioral assays in rodent models to assess the efficacy of these compounds in reducing depressive-like symptoms. Results indicated that certain analogs effectively increased serotonin levels in the brain, supporting their potential use as novel antidepressants .

Propriétés

IUPAC Name |

[(3R)-1-benzylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQBJDSKDWQMJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363857 | |

| Record name | (R)-1-Benzyl-beta-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-43-5 | |

| Record name | (R)-1-Benzyl-beta-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303111-43-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.